N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Hu et al. synthesized [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazine derivatives linked with antibacterial fluoroquinolones at the 3-position . All synthesized derivatives were screened for their in vitro cytotoxic potential against murine leukemia (L1210) and Chinese hamster ovary (CHO) cell lines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The structure of the compound can be represented by a defined three-dimensional (3D) representation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazine derivatives involved the use of an azido group substituted ortho to the pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one compound has a molecular weight of 361.3642 and a chemical formula of C18H18F3N5 . Another compound has a melting point of 200 °C and a density of 1.28±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Profile
The compound has been optimized and exhibits an excellent pharmacokinetic profile . It has shown high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies .
Tumor Growth Inhibition
The compound has been used in research for its potential in inhibiting tumor growth . In xenograft studies, it has shown promising results in reducing tumor size .
c-Myc Downregulation
c-Myc is a protein that plays a role in cell cycle progression, apoptosis, and cellular transformation. The compound has been found to downregulate c-Myc, which could have implications in cancer treatment .
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a DPP-4 inhibitor . While it’s not directly stated that the compound is used for this purpose, it’s possible that it could have similar applications.
Neurokinin-3 Receptor Antagonist
The compound could potentially be used as a neurokinin-3 receptor antagonist . This could make it a plausible therapeutic for sex hormone disorders .
Antitumor Effect
A 2-aminopyrimidine/triazolopiperazine hybrid molecule with potent antitumor effect has been developed . Again, while it’s not directly stated that the compound is used for this purpose, it’s possible that it could have similar applications.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with its targets, potentially inhibiting the function of the cell division protein zipa and its homolog, thereby affecting the cell division process .
Biochemical Pathways
Given its targets, it can be inferred that it impacts the bacterial cell division pathway .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the disruption of bacterial cell division due to the inhibition of the Cell division protein ZipA and its homolog . This could potentially lead to the cessation of bacterial growth.
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-4-1-2-5-12)19-14-7-3-6-13(10-14)15-8-9-16-20-18-11-22(16)21-15/h3,6-12H,1-2,4-5H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMQLPIBOJYMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.